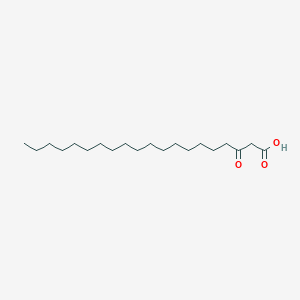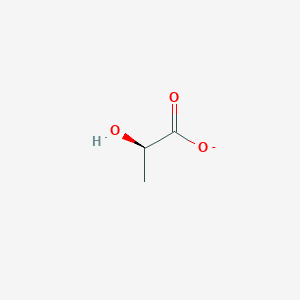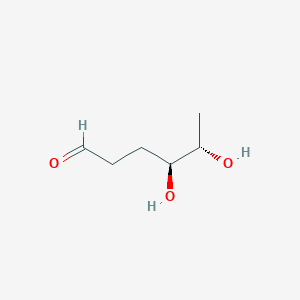
3-Oxoicosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxoicosanoic acid is a long-chain fatty acid that is icosanoic acid in which the hydrogens at the beta-position are replaced by an oxo group. It is a 3-oxo monocarboxylic acid and a long-chain fatty acid. It derives from an icosanoic acid.
Aplicaciones Científicas De Investigación
Metabolic Engineering and Bio-Production
3-Oxoicosanoic acid and its related compounds play a crucial role in metabolic engineering, particularly in the production of valuable chemicals. For example, 3-hydroxypropanoic acid (3-HP), a related compound, is extensively used in industrial production, including acrylic acid derivatives and bioplastics. Advanced techniques in metabolic engineering, such as introducing heterologous pathways and optimizing fermentation conditions, have been developed to enhance the bio-production of 3-HP and similar compounds (Jers et al., 2019).
Environmental Chemistry
In atmospheric studies, related carboxylic acids, such as oxalic acid, have been identified as significant components, especially in non-urban and marine atmospheres. These compounds contribute to our understanding of atmospheric chemistry and environmental impacts (Martinelango et al., 2007).
Medical Research and Analysis
3-Oxoicosanoic acid derivatives are relevant in medical research, especially in studying metabolic disorders. For instance, the analysis of 3-oxopentanoic acid in human plasma helps in understanding and treating conditions like glucose transporter type I deficiency (G1D) syndrome (Kallem et al., 2021).
Material Science
These acids also find applications in material science, particularly in the study and synthesis of biopolymers. For example, poly(3-hydroxyalkanoates) (PHAs) synthesized from fatty acids are significant in developing biodegradable plastics. This research helps create materials with a lower environmental impact (Ballistreri et al., 2001).
Biodegradation Studies
Understanding the biodegradation of compounds like 3-oxoicosanoic acid is crucial in environmental sciences. Studies on microbial degradation pathways provide insights into the natural breakdown of these compounds, which is essential for assessing environmental risks and remediation strategies (Wang et al., 2005).
Propiedades
Nombre del producto |
3-Oxoicosanoic acid |
|---|---|
Fórmula molecular |
C20H38O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
3-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h2-18H2,1H3,(H,22,23) |
Clave InChI |
MZPZMTFDSVTILM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)



